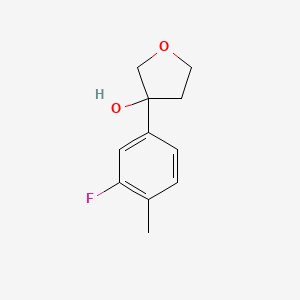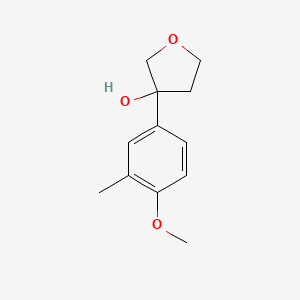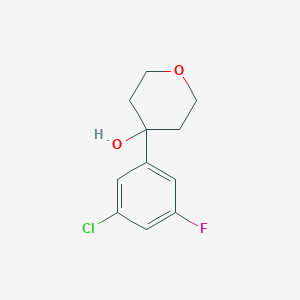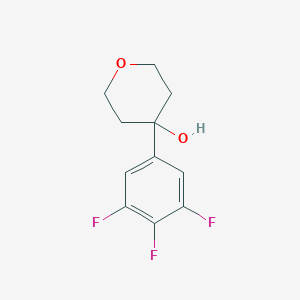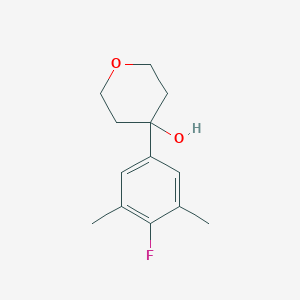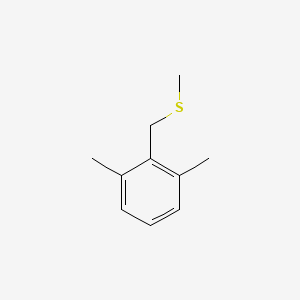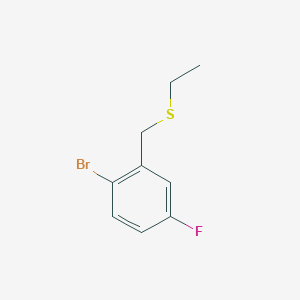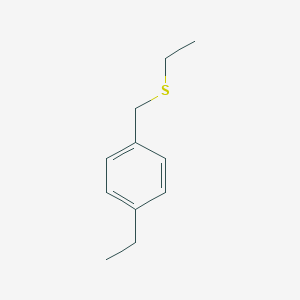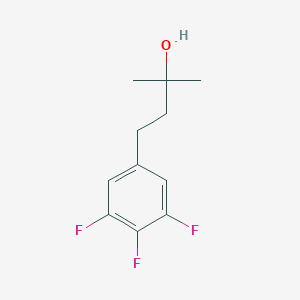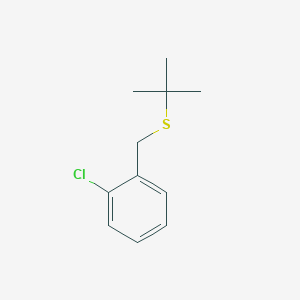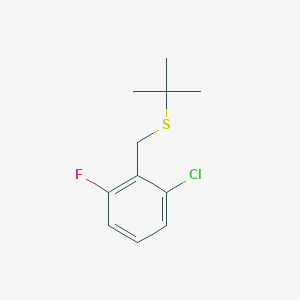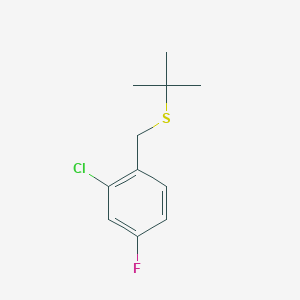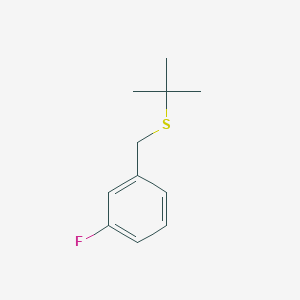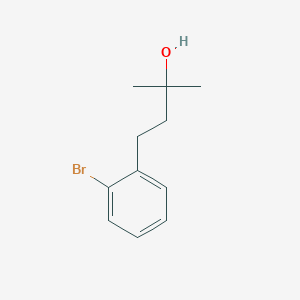
4-(2-Bromophenyl)-2-methyl-2-butanol
説明
4-(2-Bromophenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Use in Synthesis of Non-Steroidal Anti-Inflammatory Agents : 2-Bromo-6-methoxynaphthalene, an intermediate in the synthesis of agents like nabumetone and naproxen, indicates a potential application of similar compounds in pharmaceutical synthesis (Xu & He, 2010).
Molecular Dynamics and Physical Properties : Studies on isomeric alcohols like 1-phenyl-2-butanol and 2-phenyl-1-butanol, related to 4-(2-Bromophenyl)-2-methyl-2-butanol, reveal insights into molecular dynamics and physical properties, potentially informing applications in material science or chemistry (Kołodziej et al., 2020).
Optical and NLO Properties for Laboratory Reagents : The synthesis and analysis of 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, a compound with structural similarities, show applications in the development of laboratory reagents and study of optical parameters (Praveenkumar et al., 2021).
Fragrance Industry Applications : A toxicological review of 2-methyl-4-phenyl-2-butanol, which is structurally related, suggests applications in the fragrance industry, emphasizing the importance of safety assessments for such compounds (Scognamiglio et al., 2012).
Biofuel and Biocommodity Chemical Production : Research on 2-butanol and butanone production in Saccharomyces cerevisiae, utilizing compounds like this compound, indicates potential applications in sustainable biofuel and biocommodity chemical production (Ghiaci et al., 2014).
Importance in High-Pressure Measurements : Studies on compounds like 1-bromo-2-methylbutane, which undergo autoxidation, highlight the significance of high-pressure measurements in understanding chemical properties and potential industrial applications (Howard et al., 1977).
Anticonvulsant Properties in Pharmaceutical Applications : X-ray crystallographic and theoretical studies on compounds like methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate suggest potential applications in developing anticonvulsant pharmaceuticals (Edafiogho et al., 2003).
Catalytic Applications in CO2 Fixation : Azo-containing Schiff base metal complexes, involving compounds like 4-((E)-(4-bromophenyl)diazenyl)-2-((E)-(phenylimino)methyl)phenol, show applications in catalyzing the chemical fixation of CO2 into cyclic carbonates, relevant in environmental and industrial chemistry (Ikiz et al., 2015).
特性
IUPAC Name |
4-(2-bromophenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVFYKMXVHAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



